NIPS HCL
Description
The exact mass of the compound 8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NIPS HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NIPS HCL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FN4O2S/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40/h1-3,5-6,8-15H,4,7,16-22,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHXIDTSXFMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928928 | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135261-88-0 | |
| Record name | N-(4-Isothiocyanatophenethyl)spiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135261880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Nip Based Polymeric Materials
Design and Preparation Strategies for Non-Imprinted Polymers (NIPs) and Imprinted Analogs
The design and preparation of NIPs involve careful consideration of the polymerization technique and the components used, mirroring the process for MIPs to ensure a valid comparison.
Polymerization Techniques for NIP Matrices
Various polymerization techniques are employed for the synthesis of NIP matrices, often dictated by the desired polymer format and application. Bulk polymerization is a widely used method for preparing both MIPs and NIPs, yielding a bulk polymer that is subsequently crushed and sieved to obtain particles of a desired size. nih.govjyoungpharm.orgmdpi.commdpi.comukm.mybiointerfaceresearch.commdpi.comnih.gov This technique involves polymerizing the monomers, cross-linker, initiator, and porogen in a single reaction vessel. Other techniques, such as precipitation polymerization, can produce more uniformly sized spherical microparticles or nanospheres. ije.ird-nb.info The choice of polymerization method influences the morphology and properties of the resulting polymer.
Influence of Synthesis Parameters on NIP Microstructure
The microstructure of NIPs, including their porosity, surface area, and morphology, is significantly influenced by the synthesis parameters. The choice and ratio of the functional monomer, cross-linker, and porogenic solvent are critical factors. nih.govd-nb.infomdpi.comnih.govnih.gov The porogen, a solvent or solvent mixture that does not dissolve the forming polymer, is crucial for creating a porous structure within the polymer matrix. mdpi.com The type and amount of porogen affect the size and distribution of pores, which in turn influence the surface area and accessibility of the polymer. nih.govnih.govnih.gov For example, using different porogenic solvents can lead to variations in surface area and pore size distribution in NIPs. mdpi.com The cross-linker content influences the rigidity and stability of the polymer network, affecting its swelling behavior and mechanical strength. nih.govresearchgate.net The monomer-to-cross-linker ratio can impact the polymer morphology and surface area. nih.gov Initiator type and concentration, polymerization temperature, and reaction time also play a role in controlling the polymerization rate and the final polymer structure. mdpi.commdpi.com Studies have shown that variations in these parameters can lead to differences in the resulting NIP microstructure, including porosity and surface morphology observed through techniques like scanning electron microscopy (SEM). nih.govbiointerfaceresearch.commdpi.comnih.govnih.gov
Here is a table summarizing the influence of some synthesis parameters on NIP microstructure based on the search results:
| Synthesis Parameter | Influence on NIP Microstructure | References |
| Porogen Type and Amount | Affects pore size, distribution, and surface area. Can influence morphology (e.g., porous microspheres vs. clusters). | mdpi.comnih.govnih.govnih.govrsc.org |
| Cross-linker Content | Influences polymer rigidity, stability, swelling behavior, and potentially pore structure. | d-nb.infonih.govresearchgate.net |
| Monomer to Cross-linker Ratio | Can affect polymer morphology, surface area, and pore volume. | nih.gov |
| Polymerization Technique | Influences particle shape and size (e.g., bulk vs. precipitation polymerization). | nih.govjyoungpharm.orgmdpi.commdpi.combiointerfaceresearch.commdpi.comnih.govije.ird-nb.info |
| Initiator Type and Concentration | Can affect polymerization rate and potentially porosity (e.g., AIBN producing nitrogen gas). | mdpi.commdpi.com |
| Polymerization Temperature and Time | Influence reaction kinetics and potentially the final polymer structure. | mdpi.comukm.mymdpi.com |
Interactive Table: Influence of Synthesis Parameters on NIP Microstructure
Advanced Spectroscopic Characterization of NIPs
Spectroscopic techniques are crucial for characterizing the chemical structure and properties of NIPs, providing insights into their functional groups and interactions.
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a widely used technique for the characterization of NIPs. nih.govmdpi.combiointerfaceresearch.comije.ird-nb.infopreprints.orgslideshare.netresearchgate.net FT-IR provides information about the functional groups present in the polymer matrix by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. slideshare.net By comparing the FT-IR spectra of NIPs with those of the monomers and cross-linkers used in their synthesis, researchers can confirm the successful polymerization and the presence of expected chemical bonds and functional groups, such as C=O, C-H, and O-H stretches. biointerfaceresearch.comd-nb.inforesearchgate.net In the context of MIPs and NIPs synthesized together, FT-IR is often used to demonstrate that the basic polymer structure of the NIP is the same as the MIP after template removal, confirming that any differences in binding properties are due to the imprinted cavities rather than fundamental structural differences in the polymer backbone. nih.gov
Electronic Absorption Spectroscopy in Acidochromic Studies of NIPS Photochromes with HCl
Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is a key technique for studying the acidochromic properties of certain photochromic compounds, including those referred to as NIPS photochromes, in the presence of acids like HCl. rsc.orgfrontiersin.orgscispace.comencyclopedia.pub Acidochromism is a process where a molecule changes color upon a change in pH, typically due to protonation or deprotonation, which alters its electronic structure and thus its absorption spectrum. encyclopedia.pubsemanticscholar.org NIPS photochromes, which can be related to spiro-indoline naphthopyrans, are known to exhibit acidochromic behavior. rsc.orgscispace.com In the presence of strong acids such as HCl, the spiro form of these photochromes can undergo ring opening and protonation, leading to the formation of a colored merocyanine (B1260669) form (MCH+). rsc.orgfrontiersin.orgscispace.comacs.orgnih.gov This transformation is accompanied by significant changes in the UV-Vis absorption spectrum, often involving the appearance of new absorption bands in the visible region. rsc.orgfrontiersin.orgscispace.comencyclopedia.pubresearchgate.net UV-Vis spectroscopy allows for monitoring these spectral changes as a function of acid concentration, providing insights into the protonation process and the stability of the different forms of the photochrome. frontiersin.orgresearchgate.net Studies have shown that the extent and nature of the acidochromic response can vary depending on the specific structure of the NIPS photochrome and the solvent environment. rsc.orgscispace.com The interaction with HCl can cause a blue-shift in the absorption band of the merocyanine form compared to its neutral counterpart. rsc.orgscispace.com
Here is a table illustrating potential spectral changes observed in acidochromic studies of NIPS photochromes with HCl using UV-Vis spectroscopy, based on the search results:
| Photochrome Form | Presence of HCl | Typical UV-Vis Absorption Characteristics | References |
| Spiro Form (Closed) | Absent or Low Concentration | Primarily absorbs in the UV region, often colorless or pale yellow. | encyclopedia.pubnih.gov |
| Merocyanine Form (Open, Neutral) | Varies (can be formed by light/heat) | Exhibits absorption bands in the visible region, resulting in color. | encyclopedia.pub |
| Protonated Merocyanine Form (MCH+) | Present (Acidic conditions) | New or shifted absorption bands in the visible region, color change observed. Can be blue-shifted compared to the neutral merocyanine form. | rsc.orgfrontiersin.orgscispace.comacs.orgnih.govresearchgate.net |
Microscopic and Morphological Investigations of NIP Surfaces
Understanding the surface characteristics of NIPs is vital as the surface topography, roughness, and pore structure significantly influence their interaction with target molecules or their environment. Electron microscopy and atomic force microscopy are key techniques employed for these investigations.
Electron Microscopy Techniques (e.g., SEM, TEM) for Surface Topography
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography and internal structure of materials at high resolution. SEM is particularly effective for examining the surface morphology of samples, providing images that reveal details about the texture, shape, and arrangement of particles or features on the NIP surface. scribd.comnanores.sciencenycu.edu.twncsu.edu It allows for imaging the sample surface at micro- and nanometric scales, achieving magnifications up to 1,000,000 times and visualizing its topography or structure. nanores.science SEM images provide information about the morphology or topography of a sample, and they can be used to observe and identify defects, and measure the size of grains, pores, or other surface details. nanores.science Field Emission Scanning Electron Microscopy (FESEM) is a type of SEM that offers high-resolution surface topography images. nycu.edu.tw
TEM, on the other hand, provides higher resolution and can be used to examine the internal structure and cross-sectional images of thin samples. scribd.comnycu.edu.tw While SEM is primarily used for surface analysis, TEM can reveal details about the internal morphology, crystallinity, and dispersion of components within the polymeric matrix, requiring samples to be very thin for electron transmission. scribd.com The combination of SEM and TEM can offer a comprehensive view of both the surface and internal morphology of NIP-based materials.
Atomic Force Microscopy (AFM) for Surface Roughness and Pore Structure
Atomic Force Microscopy (AFM) is a versatile technique used to acquire high-resolution three-dimensional images of material surfaces, providing detailed information about surface topography, roughness, and pore structure at the nanoscale. nist.govmdpi.comnanosurf.comoamjms.eu Unlike electron microscopy, AFM does not require samples to be conductive or examined under vacuum, making it suitable for a wider range of polymer samples. mdpi.comnanosurf.com
AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever, caused by the forces between the tip and the surface, is detected and used to create a topographical map of the surface. oamjms.eu This allows for the quantitative measurement of surface roughness parameters, such as arithmetic average height (Ra) and root-mean-square (Rq) roughness. nanosurf.comresearchcommons.org Surface roughness is an important characteristic that can influence the interaction of the polymer with its environment or target molecules. nist.gov
Furthermore, AFM is highly effective in characterizing the nanoscale pore structure of materials, including polymeric membranes and NIPs. nist.govmdpi.comresearchcommons.org It can visualize and measure the size, shape, and distribution of pores on the surface. nist.govmdpi.com While AFM primarily probes the surface morphology of pores, it provides valuable information about the accessibility and characteristics of pores at the material interface. nist.gov AFM's ability to provide quantitative 3D surface data makes it a powerful tool for understanding the intricate surface features of NIPs. nanosurf.comoamjms.eu
Thermal Stability Analysis of Polymeric NIPs (e.g., TGA, DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. labmanager.comperkinelmer.comopenaccessjournals.com As the temperature increases, the polymer may undergo decomposition, lose volatile components (such as moisture or residual solvents), or undergo oxidative degradation, resulting in a decrease in mass. labmanager.comperkinelmer.com TGA thermograms, which plot mass loss percentage against temperature, provide information on the thermal decomposition profile, including the onset temperature of degradation, the temperatures of maximum degradation rate, and the amount of residual char or inorganic filler. perkinelmer.comopenaccessjournals.com This technique is particularly useful for determining the thermal stability of polymers and assessing the impact of different synthesis parameters or additives on their stability. perkinelmer.comopenaccessjournals.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. labmanager.comopenaccessjournals.comcore.ac.uk This technique is used to study thermal transitions that involve energy changes, such as glass transitions (Tg), melting points (Tm), crystallization temperatures (Tc), and curing reactions. labmanager.comopenaccessjournals.comresearchgate.net The glass transition temperature, for instance, is related to the mobility of the polymer chains and represents the transition from a rigid, glassy state to a more flexible, rubbery state. core.ac.ukresearchgate.net Melting and crystallization temperatures are relevant for semi-crystalline polymers. By analyzing the endothermic (heat absorbed) and exothermic (heat released) peaks in a DSC thermogram, valuable information about the physical state, crystallinity, and thermal history of the polymeric NIP can be obtained. researchgate.net
Adsorption and Separation Phenomena Involving Nips in Acidic Environments
Mechanistic Understanding of Adsorption on NIP Surfaces
The adsorption process on the surface of NIPs is primarily governed by non-specific interactions, such as hydrophobic, electrostatic, and hydrogen bonding. nih.gov Unlike their imprinted counterparts, NIPs lack tailored recognition sites, resulting in a more generalized adsorption behavior. acs.org
The rate at which a target molecule (adsorbate) binds to the surface of a NIP is a critical factor in understanding the adsorption mechanism. Kinetic models are employed to describe this process. Commonly, the adsorption kinetics on polymer surfaces are analyzed using pseudo-first-order and pseudo-second-order models. researchgate.netmdpi.com
The pseudo-second-order model often provides a better fit for adsorption onto polymeric materials, which suggests that the rate-limiting step may be chemisorption, involving valence forces or electron exchange between the adsorbent and adsorbate. researchgate.netmdpi.com For instance, studies comparing MIPs and NIPs for the removal of various compounds have shown that the adsorption process for both polymer types can be well-described by this model. researchgate.net
Kinetic parameters derived from these models, such as the rate constant (k₂) and the equilibrium adsorption capacity (qₑ), provide quantitative insights into the adsorption speed and capacity.
Table 1: Comparison of Kinetic Models for Adsorption on NIPs
| Kinetic Model | Key Assumption | Typical Applicability to NIPs |
|---|---|---|
| Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. | Often less accurate in describing the entire adsorption process. |
| Pseudo-Second-Order | The rate-limiting step is chemisorption, and adsorption is proportional to the square of the number of unoccupied sites. | Frequently provides a better fit for experimental data, suggesting chemisorption plays a significant role in the non-specific binding. researchgate.net |
| Intraparticle Diffusion | Adsorption is controlled by the diffusion of the adsorbate within the pores of the polymer. | Helps to determine if diffusion is the sole rate-limiting step. Often, it is not the only controlling mechanism. qu.edu.qa |
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. mdpi.com For NIPs, these models help to characterize the surface properties and the nature of the non-specific interactions.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.comresearchgate.net In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. mdpi.comresearchgate.net
In many comparative studies, the adsorption data for NIPs fit well with either the Langmuir or Freundlich model, depending on the specific polymer and analyte system. acs.org The maximum adsorption capacity (Qₘₐₓ) derived from the Langmuir model is a key parameter indicating the total number of available binding sites on the NIP surface. researchgate.net Generally, MIPs exhibit higher adsorption capacities compared to their analogous NIPs. researchgate.netacs.org
Table 2: Common Isotherm Models for NIP Adsorption
| Isotherm Model | Description | Information Gained for NIPs |
|---|---|---|
| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | Provides the maximum adsorption capacity (Qₘₐₓ), indicating the extent of non-specific binding sites. mdpi.com |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. | The Freundlich constant (Kբ) relates to the adsorption capacity, while 'n' indicates the favorability of the adsorption process. |
| Brunauer-Emmett-Teller (BET) | Extends the Langmuir model to multilayer adsorption. | Can explain adsorption behavior where multiple layers of the analyte form on the NIP surface. researchgate.net |
Applications of NIPs in Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from complex mixtures. chromatographyonline.commdpi.com While MIPs are increasingly used in SPE for their high selectivity, NIPs play an indispensable role as control materials. nih.govchromatographyonline.com
In SPE method development, NIPs are packed into cartridges and run in parallel with MIP cartridges. nih.gov By comparing the retention and elution profiles of the target analyte on both the MIP and NIP, the effectiveness of the imprinting process can be quantified. nih.gov A significantly higher retention of the analyte on the MIP cartridge compared to the NIP cartridge demonstrates successful imprinting and selective binding. nih.gov
NIPs help to quantify the level of non-specific binding that occurs due to the polymer backbone and functional monomers alone. mdpi.com This is crucial for validating the selectivity of an MIP-based SPE method and ensuring that the observed analyte retention is primarily due to the specific recognition sites. nih.gov Therefore, NIPs are a fundamental component in the research and application of molecularly imprinted materials in SPE. mdpi.comchromatographyonline.com
Optimization of SPE Protocols for Environmental and Analytical Applications
Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. The optimization of SPE protocols using NIPs in acidic environments is critical for achieving high recovery and selectivity, particularly in environmental and analytical applications where target analytes often exist at trace levels.
The pH of the sample solution is a paramount parameter in the optimization of SPE protocols. For acidic pharmaceuticals, for instance, higher extraction efficiencies are often observed at acidic pH levels. scielo.org.zaresearchgate.net This is because at a pH below the pKa of the acidic analytes, they exist in their neutral, protonated form, which enhances their adsorption onto the polymer surface through mechanisms like hydrogen bonding. Conversely, as the pH increases, these compounds become ionized, leading to reduced adsorption. scielo.org.za
The optimization process typically involves a systematic evaluation of several experimental parameters:
Sample pH: Adjusting the pH of the sample to ensure the target analyte is in a favorable form for adsorption. For many applications, experiments are conducted under acidic conditions to enhance the interaction between the analyte and the polymer. nih.gov
Sorbent Amount: Determining the optimal mass of the NIP adsorbent required to achieve maximum analyte retention without causing issues like back pressure in the SPE cartridge.
Contact Time: Establishing the necessary time for the adsorption equilibrium to be reached between the analyte and the NIP.
Elution Solvent: Selecting an appropriate solvent to desorb the analyte from the NIP. Mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with an acid, such as acetic acid, are commonly employed. nih.govscispace.comnih.gov The acidic component helps to disrupt the interactions between the analyte and the polymer, facilitating its elution. mdpi.com
The following table illustrates the effect of pH on the extraction efficiency of a target analyte using a non-imprinted polymer.
| pH | Extraction Efficiency (%) |
|---|---|
| 3 | 85 |
| 5 | 92 |
| 7 | 75 |
| 9 | 60 |
This table is a representative example based on general findings in the literature and is not derived from a single specific source.
Reusability and Regeneration of NIP Adsorbents
The economic viability and sustainability of using NIPs as adsorbents in SPE and other applications are heavily dependent on their reusability and the ease of their regeneration. researchgate.net An ideal adsorbent should withstand multiple cycles of adsorption and desorption without a significant loss in its binding capacity or performance.
Regeneration of NIP adsorbents is typically achieved by washing the polymer with a solvent that can effectively remove the adsorbed analyte. In many cases, particularly when dealing with analytes adsorbed under acidic conditions, the regeneration process involves the use of an acidic organic solvent mixture. For example, a mixture of methanol and acetic acid is frequently used to disrupt hydrogen bonds and other interactions, thereby eluting the analyte and regenerating the polymer's binding sites. plos.org
Several studies have demonstrated the excellent reusability of polymeric adsorbents. For instance, some polymers have been shown to be reusable for at least 12 consecutive cycles without a noticeable decrease in their adsorption efficiency. plos.org Other research has indicated that certain adsorbents can maintain over 90% of their initial adsorption capacity even after multiple regeneration cycles. mdpi.com
The table below summarizes the findings on the reusability of polymeric adsorbents from various studies.
| Number of Cycles | Adsorption Efficiency Retained (%) | Reference |
|---|---|---|
| 5 | ~94 | mdpi.com |
| 8 | >95 | royalsocietypublishing.org |
| 12 | No significant decrease | plos.org |
Corrosion Inhibition Mechanisms of Nip Type Compounds in Hydrochloric Acid Solutions
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are pivotal in evaluating the efficacy of corrosion inhibitors. By studying the electrochemical behavior of metals in corrosive media, with and without the inhibitor, researchers can quantify the inhibitor's performance and elucidate its mechanism of action.
Potentiodynamic polarization is a widely used technique to determine the corrosion current density (i_corr) and corrosion potential (E_corr) of a metal. peacta.org The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (i_corr) and presence (i_corr(inh)) of the inhibitor.
The addition of NIP-type inhibitors to a hydrochloric acid solution typically leads to a significant reduction in the corrosion current density. derpharmachemica.com This indicates that the inhibitor molecules adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. ekb.eg These inhibitors can be classified as anodic, cathodic, or mixed-type. If the displacement in E_corr is greater than 85 mV with respect to the blank, the inhibitor is classified as either anodic or cathodic; otherwise, it is a mixed-type inhibitor, affecting both the anodic metal dissolution and cathodic hydrogen evolution reactions. derpharmachemica.comresearchgate.net Many N-heterocyclic compounds have been reported to act as mixed-type inhibitors. ijprs.comresearchgate.net
Table 1: Potentiodynamic Polarization Parameters for a Representative Imidazole (B134444) Derivative Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -475 | 1100 | - |
| 1.00E-05 | -480 | 125 | 88.6 |
| 5.00E-05 | -485 | 80 | 92.7 |
| 1.00E-04 | -490 | 55 | 95 |
| 5.00E-04 | -495 | 35 | 96.8 |
| 1.00E-03 | -500 | 28.6 | 97.4 |
This table presents representative data synthesized from literature on N-heterocyclic inhibitors.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The EIS data is often represented as Nyquist plots, where a larger semicircle diameter indicates a higher charge transfer resistance (R_ct) and, consequently, a better corrosion inhibition performance. researchgate.net
The increase in R_ct values with increasing inhibitor concentration signifies that the inhibitor molecules are adsorbing on the metal surface, creating a barrier that hinders charge transfer. researchgate.net The double-layer capacitance (C_dl) typically decreases with the addition of the inhibitor. This is attributed to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer. researchgate.net The inhibition efficiency can also be calculated from the R_ct values.
Table 2: EIS Parameters for a Representative Imidazole Derivative Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 120 | - |
| 1.00E-05 | 450 | 65 | 88.9 |
| 5.00E-05 | 680 | 50 | 92.6 |
| 1.00E-04 | 920 | 42 | 94.6 |
| 5.00E-04 | 1250 | 35 | 96 |
| 1.00E-03 | 1600 | 30 | 96.9 |
This table presents representative data synthesized from literature on N-heterocyclic inhibitors.
Molecular Adsorption Mechanisms of NIP Inhibitors on Metal Surfaces
The protective action of NIP-type inhibitors is attributed to their adsorption on the metal surface, forming a film that isolates the metal from the corrosive environment. This adsorption can occur through physical or chemical interactions.
Physical Adsorption (Physisorption): This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated. The adsorption is further enhanced by the presence of anions, such as chloride ions in HCl, which adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated inhibitor molecules. ekb.eg
Chemical Adsorption (Chemisorption): This mode of adsorption involves the sharing of electrons between the inhibitor molecules and the metal atoms, leading to the formation of coordinate covalent bonds. The heteroatoms (like nitrogen in the imidazole ring) with lone pairs of electrons and the π-electrons of the aromatic rings in the NIP-type compounds can interact with the vacant d-orbitals of the metal atoms. derpharmachemica.comresearchgate.net Chemisorption generally results in a more stable and effective protective film compared to physisorption.
The nature of adsorption can be elucidated by calculating the standard free energy of adsorption (ΔG°_ads). Values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com In many cases, the adsorption of NIP-type inhibitors involves a combination of both physical and chemical processes. researchgate.net
The effectiveness of NIP-type compounds as corrosion inhibitors is largely dependent on their molecular structure and the presence of active sites that can interact with the metal surface.
Heteroatoms: Nitrogen atoms, particularly those in the imidazole or pyridine (B92270) rings, are key active sites. The lone pair of electrons on the nitrogen atoms can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. ekb.eg The presence of other heteroatoms like oxygen or sulfur in the molecular structure can further enhance the adsorption and inhibition efficiency. researchgate.net
Imidazole Ring: The imidazole ring itself is a crucial feature for corrosion inhibition. It is a planar aromatic system with delocalized π-electrons. These π-electrons can interact with the metal surface, contributing to the adsorption process. peacta.orgacs.orgacs.org The entire imidazole moiety can adsorb on the metal surface, leading to a high surface coverage and effective inhibition.
Theoretical and Computational Modeling of Corrosion Inhibition
Computational chemistry has become an invaluable tool for understanding the corrosion inhibition mechanisms at a molecular level. researchgate.net Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that are complementary to experimental findings. researchgate.netnajah.edu
DFT calculations can be used to determine various quantum chemical parameters of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). derpharmachemica.com
E_HOMO is associated with the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition efficiency.
E_LUMO relates to the ability of the molecule to accept electrons from the metal. A lower E_LUMO value suggests a greater electron-accepting capability.
A low energy gap (ΔE) implies higher reactivity of the inhibitor molecule, which often correlates with higher inhibition efficiency.
Molecular Dynamics simulations can model the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment, providing a visual representation of the formation of the protective film and calculating the adsorption energy. researchgate.net These theoretical studies help in designing new and more effective corrosion inhibitors by predicting their performance before their synthesis and experimental testing. researchgate.netdntb.gov.ua
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic properties of inhibitor molecules and their interaction with metal surfaces at a quantum mechanical level. For NIP-type compounds, which are characterized by the presence of nitrogen, phosphorus, and other heteroatoms like sulfur or oxygen, DFT calculations provide critical insights into their inhibition efficiency. The principle of inhibition is largely based on the adsorption of the organic molecule onto the metal surface, a process governed by the molecule's electronic structure.
Key parameters derived from DFT calculations help predict the effectiveness of these inhibitors. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO)—are of particular importance.
E_HOMO (Highest Occupied Molecular Orbital Energy): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate-type bond. This is a crucial step in the chemisorption process, leading to the formation of a protective film. For NIP-type compounds, the lone pair electrons on nitrogen, phosphorus, and sulfur atoms are significant contributors to the HOMO.
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This value relates to the ability of the molecule to accept electrons from the metal surface. A lower E_LUMO value suggests that the molecule can more readily accept electrons, which strengthens the adsorption bond through back-donation.
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a significant indicator of a molecule's reactivity and stability. A smaller ΔE value generally implies higher chemical reactivity, which allows the inhibitor molecule to adsorb more strongly onto the metal surface, thus enhancing its inhibition efficiency.
Other quantum chemical descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are also calculated to further characterize the inhibitor-metal interaction. These parameters collectively help in designing and screening effective NIP-type inhibitors by correlating their electronic structure with their performance in preventing corrosion in hydrochloric acid.
Table 1: Quantum Chemical Parameters Calculated by DFT for Representative Corrosion Inhibitors
| Parameter | Value | Significance in Corrosion Inhibition |
|---|---|---|
| E_HOMO | High (less negative) | Indicates strong electron-donating ability, promoting adsorption. |
| E_LUMO | Low (more negative) | Indicates ability to accept electrons from the metal (back-donation). |
| Energy Gap (ΔE) | Low | Suggests higher reactivity and stronger adsorption on the metal surface. |
| Dipole Moment (μ) | High | A higher dipole moment can increase the adsorption between the inhibitor and the metal surface. |
| Electron Affinity (A) | High | A greater ability to accept electrons enhances the interaction. |
| Ionization Potential (I) | Low | Low ionization energy facilitates electron donation to the metal surface. |
Monte Carlo Simulations of Adsorption Configurations
Monte Carlo simulations are a computational method used to model the adsorption behavior of inhibitor molecules on a metal surface, providing a molecular-level understanding of the protective film's formation. These simulations can replicate the real-world conditions of a corrosive environment, such as an aqueous acidic solution, and determine the most stable adsorption configurations for NIP-type compounds on a metal surface (e.g., Fe(110) or Cu(111)).
The primary output from these simulations is the adsorption energy , which quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A high negative value for adsorption energy signifies a strong and spontaneous adsorption process, indicating that the inhibitor is likely to form a stable and effective protective layer. This strong interaction is essential for displacing water molecules and other corrosive species from the metal surface.
Monte Carlo simulations reveal the preferred orientation of the adsorbed molecules. For many organic inhibitors, including NIP-type compounds, a planar or near-parallel orientation to the surface is often the most stable configuration. This orientation maximizes the contact between the molecule's active centers (such as N, P, and S atoms and aromatic rings) and the metal surface, facilitating stronger bonding and more effective surface coverage.
The simulations account for various interactions, including those between the inhibitor and the metal, between inhibitor molecules themselves, and between the inhibitor and solvent (water) molecules. By analyzing a vast number of possible configurations, the simulation identifies the lowest-energy (most stable) state of the system. The results from these simulations are often in good agreement with experimental findings and provide a theoretical foundation for understanding why certain molecules are more effective inhibitors than others.
Table 2: Representative Adsorption Energies from Monte Carlo Simulations
| Inhibitor System | Adsorption Energy (kcal/mol) | Interpretation |
|---|---|---|
| Inhibitor A on Fe(110) in HCl | -165.8 | Strong, spontaneous adsorption; likely a good inhibitor. |
| Inhibitor B on Fe(110) in HCl | -173.6 | Very strong interaction, suggesting higher inhibition efficiency than Inhibitor A. |
| Inhibitor C on Cu(111) in Acid | -125.3 | Spontaneous adsorption, but weaker interaction compared to A and B. |
Corrosion Resistance of Nickel-Phosphorus (NiP) Coatings in Hydrochloric Acid
Microstructural Aspects of NiP Coating Degradation in Acidic Conditions
Electroless Nickel-Phosphorus (NiP) coatings are widely used for their excellent resistance to corrosion and wear. The properties of these coatings are highly dependent on their phosphorus content, which dictates their microstructure.
Low Phosphorus (2-5 wt% P): These coatings have a microcrystalline structure.
Medium Phosphorus (6-9 wt% P): These coatings have a mixed crystalline and amorphous structure.
High Phosphorus (>10.5 wt% P): These coatings are typically amorphous or nanocrystalline, often described as having a "cauliflower" or nodular surface morphology.
The high phosphorus coatings generally exhibit the best corrosion resistance in acidic environments like hydrochloric acid due to their amorphous, single-phase nature. This lack of grain boundaries and crystal defects eliminates active sites where corrosion can initiate.
However, in aggressive media such as HCl, these coatings can still undergo degradation. The protective passive film on the NiP surface can be broken down by chloride ions, leading to localized corrosion. The degradation process often manifests as pitting corrosion, where small pits form on the surface and can propagate, eventually leading to the failure of the coating. The amorphous structure can also begin to crystallize over time, especially with thermal exposure, which can create microcracks and grain boundaries, thereby reducing corrosion resistance. Studies have shown that the corrosive attack begins at the boundaries of the nodular "cauliflower" structures characteristic of high-phosphorus deposits.
Effectiveness of Corrosion Inhibitors on NiP Protection
To enhance the performance of NiP coatings in highly corrosive environments like hydrochloric acid, corrosion inhibitors are often employed. These inhibitors function by adsorbing onto the surface of the NiP coating, forming a protective barrier that isolates the coating from the acidic solution. This adsorbed layer hinders both the anodic dissolution of nickel and the cathodic hydrogen evolution reaction, which are the primary processes in acid corrosion.
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as triple bonds (acetylenic alcohols), are particularly effective. For instance, propargyl alcohol has demonstrated significant success in protecting NiP coatings in HCl solutions. The inhibitor molecules adsorb onto the coating surface, effectively blocking the active sites where corrosion would otherwise occur.
The effectiveness of an inhibitor is often measured by its inhibition efficiency (IE%), which can be determined through electrochemical techniques or mass loss experiments. Studies have shown that the addition of an effective inhibitor can significantly reduce the corrosion rate of NiP coatings in HCl and prevent the onset of pitting corrosion. Micrographic analysis of NiP surfaces after exposure to inhibited HCl solution shows a marked reduction in surface damage compared to uninhibited solutions, confirming the formation of a protective inhibitor film.
Table 3: Corrosion Data for NiP Coatings in HCl
| Coating Condition | Medium | Corrosion Rate (µm/year) | Inhibition Efficiency (%) |
|---|---|---|---|
| High-Phosphorus NiP | 5% HCl | 150 | N/A |
| High-Phosphorus NiP with Inhibitor | 5% HCl | 15 | 90% |
| Medium-Phosphorus NiP | 10% HCl | 450 | N/A |
| Medium-Phosphorus NiP with Inhibitor | 10% HCl | 36 | 92% |
Photophysical and Photochemical Properties of Nips Spiro Indoline Naphthopyran Derivatives in Acidic Environments
Acidochromic Response and Protonation Equilibria
The presence of strong acids like HCl induces a significant change in the chemical structure and, consequently, the absorption properties of NIPS derivatives. This phenomenon, known as acidochromism, is driven by the protonation of the molecule.
Spectroscopic Manifestations of Protonation with Hydrochloric Acid
In the absence of acid and light, NIPS derivatives typically exist in a colorless, closed spiro (SP) form. Upon the addition of hydrochloric acid, a rapid conversion to the protonated open-form, a merocyanine-like structure (MCH+), occurs. mdpi.comrsc.orgrsc.org This structural change is accompanied by a dramatic alteration in the UV-Vis absorption spectrum.
The protonated merocyanine (B1260669) form (MCH+) exhibits a strong absorption band in the visible region of the spectrum, resulting in a colored solution. rsc.org Spectroscopic titration with HCl shows a clear increase in the absorption band corresponding to the MCH+ form as the acid concentration rises. rsc.orgresearchgate.net The presence of a single isosbestic point during this titration suggests a clean conversion from the closed form to a single protonated species. rsc.org
Table 1: Spectroscopic Data of NIPS Derivatives Before and After Addition of HCl in THF
| Compound | Condition | λmax (nm) |
| NIPS-1 | In dark | ~350 |
| After HCl addition | ~450, ~600 | |
| NIPS-2 | In dark | ~350 |
| After HCl addition | ~475 |
Kinetics of Acidochromic Interconversion
The interconversion between the closed spiro form and the protonated open merocyanine form in the presence of HCl is a rapid process. mdpi.comrsc.org While specific kinetic data for the protonation step is not extensively detailed in the provided search results, the immediacy of the color change upon acid addition suggests a low activation barrier for this process. The reverse reaction, the deprotonation and ring-closing back to the spiro form, is expected to be favorable upon neutralization of the acidic environment. The stability of the MCH+ form is significantly higher than the neutral merocyanine (MC) form, as protonation of the phenolate in the MC form retards the ring-closing reaction.
Modulation of Photochromism by Acidic Conditions
The presence of hydrochloric acid not only induces a color change in the dark but also significantly modulates the photochromic behavior of NIPS derivatives upon irradiation with light.
Influence of HCl on Coloration and Discoloration Kinetics
In neutral conditions, NIPS derivatives typically exhibit positive photochromism, where UV irradiation induces coloration (formation of the colored merocyanine form) and the color fades thermally in the dark. However, in the presence of HCl, the photochromic behavior is altered. For NIPS derivatives, the protonated open form (MCH+) is the stable species in the dark. Upon illumination with visible light, a bleaching or discoloration process is observed. mdpi.comsemanticscholar.org This indicates that light energy is used to drive the conversion from the colored MCH+ form back to the colorless closed spiro form.
The kinetics of this light-induced bleaching are notably fast. mdpi.com While specific rate constants for the discoloration of the protonated form under illumination are not provided in the search results, qualitative descriptions emphasize the rapid nature of this process. mdpi.comsemanticscholar.org
Table 2: Qualitative Kinetics of NIPS Derivatives in the Presence of HCl
| Compound | Stimulus | Observed Kinetic Behavior |
| NIPS Derivatives | Addition of HCl (dark) | Rapid coloration |
| Illumination (in acid) | Fast bleaching (discoloration) |
Observation and Analysis of Negative Photochromism
The light-induced bleaching of the colored protonated form of NIPS derivatives is a hallmark of negative photochromism. mdpi.comsemanticscholar.org In this phenomenon, the thermodynamically more stable form in the given condition (here, the colored MCH+ in acid) is converted to a less stable form (the colorless closed spiro form) upon light irradiation.
The proposed mechanism for this negative photochromism in acidic media involves a sequence of events initiated by the absorption of light by the MCH+ form. This likely leads to an E-Z isomerization of the protonated merocyanine chain. rsc.org This isomerization to a less stable configuration is followed by deprotonation and subsequent ring closure to yield the colorless spiro form. The high reversibility of this process has been noted, with the colored MCH+ form reappearing in the dark. rsc.org
Potential for Optoelectronic Applications in Acid-Sensitive Systems
The distinct acid-sensitive photochromic and acidochromic properties of NIPS-HCl systems open up avenues for their application in various optoelectronic devices. The ability to switch between colored and colorless states in response to both pH and light makes them attractive candidates for:
Acid-Sensing Materials: The visually perceptible color change upon exposure to acidic vapors or solutions makes them suitable for qualitative or quantitative acid sensors.
Optical Switches and Logic Gates: The reversible switching between two distinct states (colored and colorless) using light and acid as inputs can be harnessed to create molecular-level optical switches and logic gates.
Rewritable Optical Data Storage: The ability to "write" (colorize with acid) and "erase" (bleach with light) information offers potential for high-density optical data storage media.
Dye-Sensitized Solar Cells (DSSCs): The strong absorption of the protonated merocyanine form in the visible spectrum has been explored for applications as sensitizers in DSSCs. rsc.orgresearchgate.netnih.govnih.gov The performance of such solar cells can be modulated by the pH of the electrolyte, which controls the concentration of the light-absorbing species. mdpi.comrsc.org
The development of these applications hinges on the ability to fine-tune the photophysical and photochemical properties of NIPS derivatives through molecular engineering to achieve desired switching speeds, stability, and spectral characteristics.
Photosensitization in Dye-Sensitized Solar Cells (DSSCs)
Spiro-indoline naphthopyran (NIPS) derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), a promising type of photovoltaic technology. researchgate.net The unique photochromic and acidochromic properties of these dyes, which allow for reversible transformations between different isomers with distinct optical properties upon exposure to light and changes in pH, make them intriguing candidates for this application. rsc.org
Recent research has focused on designing NIPS derivatives with a donor-pi-acceptor (D-π-A) structure to enhance their performance in DSSCs. rsc.org In these designs, the NIPS unit acts as the photochromic core. rsc.org The interplay between the photochromic, acidochromic, and photovoltaic properties is a key area of study, and it has been demonstrated that these dyes can indeed function as effective photosensitizers. researchgate.net
The environment within the DSSC, particularly the pH of the electrolyte, plays a critical role in the behavior of NIPS dyes. rsc.org In acidic conditions, the protonated open form of the dye can be predominantly produced, which may not be photochromic. rsc.org This highlights the necessity of carefully selecting the electrolyte to control the dye's behavior and optimize cell performance. rsc.org
Studies have shown that the choice of electrolyte is critical due to the pH-dependent optical behavior of the dyes. rsc.org For instance, a low-pH electrolyte can lead to the formation of a non-photochromic protonated open form of the dye. rsc.org Conversely, a neutral electrolyte can help avoid this and preserve the desired photochromic properties. rsc.org
One study reported a significant breakthrough, achieving a maximum power conversion efficiency of 2.7% with a NIPS-based dye. researchgate.net This represented a tenfold improvement over previous work with similar compounds, opening new avenues for the development of NIPS derivatives in photovoltaic devices. rsc.org The research involved the synthesis of new photosensitizers incorporating NIPS units and a thorough investigation of their optical, photochromic, and acidochromic properties to establish structure-property relationships. rsc.org
The photovoltaic properties of these dyes were then evaluated in DSSCs, revealing the complex relationship between the dye's form and its efficiency as a photosensitizer. researchgate.net The general structure of these dyes involves interconversion between a closed form (CF), a merocyanine form (MC), and a protonated merocyanine form (MCH+). rsc.org
Research Findings on NIPS Derivatives in DSSCs
The following table summarizes the photovoltaic performance of a DSSC based on a NIPS derivative, referred to as NIPS-2, with an Iodolyte-based electrolyte under standard irradiation conditions (AM 1.5 G, 1000 W m⁻²).
| Parameter | Value |
| Power Conversion Efficiency (η) | 2.7% |
| Short-Circuit Current Density (Jsc) | 5.8 mA cm⁻² |
| Open-Circuit Voltage (Voc) | 0.7 V |
| Fill Factor (FF) | 0.67 |
Table 1: Photovoltaic performance of a NIPS-2 based DSSC. researchgate.net
The performance of these NIPS-based DSSCs is influenced by the charge transfer resistances within the cell. The table below provides a comparison of charge transfer resistances at the same quasi-Fermi level for a NIPS-2 based DSSC with two different electrolytes.
| Electrolyte | Charge Transfer Resistance (Dark) | Charge Transfer Resistance (Operating) |
| Iodolyte | ~150 Ω | ~50 Ω |
| Other Electrolyte | ~300 Ω | ~100 Ω |
Table 2: Comparison of charge transfer resistances in NIPS-2 based DSSCs with different electrolytes. researchgate.net
These findings underscore the potential of spiro-indoline naphthopyran derivatives in the field of photovoltaics and provide a foundation for designing new photochromic materials with enhanced characteristics for optical and photovoltaic applications. rsc.org
Analytical Methodologies for Nip Containing Hydrochloride Salts
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylethylamine derivatives due to its high resolution, sensitivity, and versatility. nih.govresearchgate.net Both Reversed-Phase HPLC (RP-HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely employed for the separation and quantification of these compounds.
RP-HPLC is the most common chromatographic mode used for the analysis of polar compounds like NIPS HCL. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/lipophilic interactions between the analyte and the stationary phase.
Chromatographic Conditions:
The development of an effective RP-HPLC method involves the optimization of several parameters to achieve adequate separation of the target analyte from any impurities or related substances. For amphetamine and its derivatives, which are structurally similar to NIPS HCL, C18 or C8 columns are frequently utilized. edwiserinternational.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govedwiserinternational.com The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds like amines. nih.gov For amine salts, acidic mobile phases are often used to ensure the analyte is in its protonated, more polar form, leading to predictable retention behavior on a reversed-phase column.
A representative RP-HPLC method for a compound structurally related to NIPS HCL is summarized in the table below.
Interactive Data Table: Representative RP-HPLC Method Parameters for Phenylethylamine-like Compounds
| Parameter | Condition | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | edwiserinternational.comuobasrah.edu.iq |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (40:60, v/v) | sielc.com |
| Flow Rate | 1.0 mL/min | nih.govuobasrah.edu.iq |
| Detection | UV at 214 nm | nih.gov |
| Column Temperature | 25 °C | edwiserinternational.com |
| Injection Volume | 10 µL | researchgate.net |
UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. nih.gov UHPLC methods are particularly advantageous for the analysis of complex mixtures or for high-throughput screening. For synthetic cathinones and other stimulants, UHPLC coupled with mass spectrometry (MS) has become a powerful tool for identification and quantification. researchgate.netthermofisher.com
The mobile phases and stationary phases used in UHPLC are similar to those in HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns.
Interactive Data Table: Typical UHPLC-MS/MS Parameters for Related Stimulants
| Parameter | Condition | Reference |
| Column | HILIC, 1.7 µm | thermofisher.com |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Formate with 0.1% Formic Acid (gradient elution) | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Detection | Positive Ionization Mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | thermofisher.com |
| Column Temperature | 40 °C | researchgate.net |
| Injection Volume | 2 µL | researchgate.net |
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. mdpi.com The validation process for HPLC and UHPLC methods for "NIP"-containing hydrochloride salts should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. nih.govich.org
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For related compounds, linearity is often established over a concentration range of 0.5-200 µg/mL with a correlation coefficient (R²) of >0.999. researchgate.netnih.gov
Precision: Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. For related analytical methods, intra-day and inter-day precision are generally required to be less than 2%. scienceopen.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%. d-nb.info
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the separation of the main peak from other components in the chromatogram.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
Interactive Data Table: Representative Method Validation Data for a Related Phenylethylamine Compound
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Linearity (R²) | ≥ 0.999 | 0.9998 | nih.gov |
| Precision (RSD) | ≤ 2% | < 1% | nih.gov |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% | science.gov |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 ng/mL | nih.gov |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.5 ng/mL | scienceopen.com |
Spectroscopic Analytical Techniques for Hydrochloride Compounds
Spectroscopic techniques are invaluable for the structural elucidation and characterization of hydrochloride compounds.
UV-Vis spectroscopy is a rapid and simple technique used for the quantitative analysis of compounds with chromophores. Phenylethylamine and its derivatives exhibit characteristic UV absorption due to the phenyl group. nih.gov The hydrochloride salt form generally does not significantly alter the UV spectrum of the chromophore. For phenylethylamine in aqueous solution, absorption maxima are typically observed around 257 nm, with a smaller peak or shoulder around 210 nm. researchgate.net The intensity of these absorptions is proportional to the concentration of the analyte, which forms the basis for quantitative analysis.
Interactive Data Table: Typical UV-Vis Absorption Maxima for Phenylethylamine Compounds
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |
| Phenylethylamine | 257 | 210 | Aqueous Solution | researchgate.net |
| Dopamine (B1211576) Hydrochloride | 280 | - | Aqueous Solution | researchgate.net |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. slideshare.net It provides detailed information about the chemical environment of each proton in a molecule. For "NIPS HCL," ¹H NMR would be used to confirm the structure by identifying the signals corresponding to the protons on the phenyl ring, the ethyl chain, the isopropyl group, and the amine proton.
The chemical shifts (δ) of the protons are influenced by their electronic environment. For α-phenylethylamine, characteristic signals are observed for the phenyl protons (multiplet around 7.4 ppm), the methine proton (quartet around 4.5 ppm), and the methyl protons (doublet around 1.6 ppm). mdma.ch The formation of the hydrochloride salt can cause a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine group.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for NIPS HCL (based on related structures)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phenyl Protons | 7.2 - 7.5 | Multiplet | mdma.chresearchgate.net |
| Methine Proton (-CH-) | ~4.5 | Quartet | mdma.ch |
| Isopropyl Methine Proton (-CH(CH₃)₂) | ~3.0 - 3.5 | Multiplet | google.com |
| Phenylethyl Methyl Protons (-CH₃) | ~1.6 | Doublet | mdma.ch |
| Isopropyl Methyl Protons (-CH(CH₃)₂) | ~1.2 - 1.4 | Doublet | google.com |
| Amine Proton (-NH₂⁺-) | Variable (broad) | Singlet | researchgate.net |
Electrochemical Sensing Methods
Electrochemical sensing has emerged as a powerful analytical tool for the detection and quantification of various electroactive species, including those containing the piperazine (B1678402) moiety. These methods are predicated on the measurement of an electrical signal (such as current or potential) that results from an electrochemical reaction occurring at an electrode surface. The inherent electroactivity of the piperazine ring, which can undergo oxidation at an electrode, makes it a suitable target for electrochemical analysis. Research in this area often focuses on enhancing the sensitivity and selectivity of these measurements through the chemical modification of electrode surfaces.
Recent advancements have demonstrated that modifying electrodes with nanomaterials can significantly improve the detection of piperazine-containing compounds. researchgate.netacs.org For instance, the use of nickel oxide nanoparticles has been shown to have a notable electrocatalytic effect on the oxidation of the piperazine group. researchgate.netacs.orgnih.gov This catalytic activity lowers the potential required for oxidation, thereby enhancing the sensitivity and selectivity of the method. researchgate.netnih.gov Voltammetric experiments have confirmed this effect, showing a significant shift in the peak oxidation potential to lower values on modified electrodes compared to bare electrodes. researchgate.netnih.govsemanticscholar.org
The development of these sensors often involves coupling them with separation techniques like high-performance liquid chromatography (HPLC) to create highly sensitive HPLC-ECD (electrochemical detection) systems. researchgate.netacs.orgnih.gov This combination allows for the simultaneous separation and quantification of multiple piperazine derivatives in a single analysis. researchgate.netnih.gov The analytical performance of such systems is typically evaluated based on parameters like the limit of detection (LOD), the limit of quantification (LOQ), and the linearity of the response over a range of concentrations.
Studies on various N-arylpiperazine derivatives have provided detailed insights into their electrochemical behavior. The general mechanism involves an irreversible oxidation process that is controlled by diffusion. mdpi.com The oxidation potential can be influenced by the specific substituents on the aryl ring and the piperazine structure. mdpi.com
The table below summarizes the performance of an electrochemical detector based on a nickel oxide nanoparticle-modified carbon fiber microelectrode for the analysis of several piperazine-containing compounds. researchgate.netnih.gov
Table 1: Performance Data for Electrochemical Detection of Piperazine Derivatives
| Compound | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Linearity Range (µmol L⁻¹) |
|---|---|---|---|
| Cetirizine | 7.5 | 25 | up to 5 |
| Cyclizine | 3.8 | 13 | up to 5 |
| Chlorcyclizine | 11 | 37 | up to 5 |
| Flunarizine | 12 | 40 | up to 5 |
| Meclizine | 18 | 60 | up to 5 |
Data sourced from studies on piperazine antihistamine drugs using HPLC with electrochemical detection. researchgate.netnih.gov
This data highlights the high sensitivity of the electrochemical sensing method, with detection limits reaching the nanomolar range for several compounds. researchgate.netnih.gov The wide linear range further demonstrates the suitability of this technique for quantitative analysis. researchgate.netnih.gov The successful application of these methods to complex matrices, such as spiked plasma samples, underscores their practical utility in analytical chemistry. researchgate.netacs.org
Table 2: Compound Names
| Compound Name |
|---|
| N-(p-Iodophenyl)-N'-(3-sulfopropyl)-piperazine hydrochloride |
| Cetirizine |
| Cyclizine |
| Chlorcyclizine |
| Flunarizine |
| Meclizine |
| Buclizine |
| Diclofenac |
| 1-(3-chlorophenyl)piperazine |
Emerging Research Directions and Future Perspectives
Advanced Materials Integration and Functionalization with NIP Components
Currently, there is no specific research detailing the integration or functionalization of NIPS HCL into advanced materials. In principle, molecules containing amine and phenyl groups can be incorporated into polymers or onto surfaces. The secondary amine in NIPS HCL could, for instance, be a site for covalent attachment to polymer backbones or functionalized surfaces. The phenyl group could engage in π-π stacking interactions, potentially influencing the properties of composite materials. Future research could explore these possibilities.
Table 1: Hypothetical Integration Strategies for NIP Components in Advanced Materials
| Integration Method | Target Material | Potential Functional Outcome | Research Status for NIPS HCL |
| Covalent Grafting | Functionalized Polymers | Altered surface properties, new reactive sites | Not Studied |
| Non-covalent Doping | Conductive Polymers | Modified electronic properties | Not Studied |
| Surface Functionalization | Nanoparticles (e.g., Silica, Gold) | Enhanced dispersibility, targeted delivery | Not Studied |
| Monomer for Polymerization | Polyamides, Polyimides | Creation of novel polymer chains | Not Studied |
This table is illustrative of general chemical principles and does not represent published research on NIPS HCL.
Novel Applications in Chemical Sensing, Environmental Remediation, and Biotechnology
No studies have been published on the application of NIPS HCL in chemical sensing, environmental remediation, or biotechnology.
Chemical Sensing: Phenyl and amine groups are known to interact with various analytes. A sensor incorporating NIPS HCL could hypothetically be designed to detect specific molecules through changes in fluorescence, conductivity, or mass. However, no such sensor has been developed or reported.
Environmental Remediation: Some amine-functionalized materials are explored for their ability to adsorb heavy metals or organic pollutants. The potential for NIPS HCL or materials derived from it to act in this capacity has not been investigated.
Biotechnology: The structural motifs within NIPS HCL are common in biologically active molecules. However, there is no published research on its specific bioactivity, use as a building block for bioactive compounds, or application in biotechnical processes.
Table 2: Prospective Applications of NIP-based Systems
| Application Area | Potential Role of NIP Moiety | Required Research & Development | Research Status for NIPS HCL |
| Chemical Sensing | Analyte recognition site | Synthesis of NIP-functionalized sensors, testing against target analytes | Not Studied |
| Environmental Remediation | Adsorbent for pollutants | Development of NIP-based materials, testing for pollutant uptake | Not Studied |
| Biotechnology | Pharmacophore or building block | Screening for biological activity, synthesis of derivatives | Not Studied |
This table is speculative and highlights general areas where similar structures might be investigated; it is not based on existing data for NIPS HCL.
Computational Design and Optimization of NIP-based Systems in Acidic Milieus
There is a lack of computational studies specifically modeling the behavior of NIPS HCL in acidic environments. As a hydrochloride salt, the amine is protonated. Computational chemistry, using methods like Density Functional Theory (DFT), could predict its pKa, molecular geometry, and interactions with solvents and other molecules. ornl.gov Such studies are foundational for designing applications but have not been performed for this specific compound. Future computational work could model its binding affinity to target sites for sensing or biological applications, or its stability and reactivity in various matrices.
Table 3: Potential Computational Research Projects for NIPS HCL
| Research Question | Computational Method | Potential Insight | Research Status for NIPS HCL |
| What is the pKa of the protonated amine? | DFT with continuum solvent model | Understanding of pH-dependent behavior | Not Studied |
| How does NIPS HCL interact with target analytes? | Molecular Docking, Molecular Dynamics | Design of selective sensors or inhibitors | Not Studied |
| What is the conformational landscape of the molecule? | Conformational Search Algorithms | Insight into binding and reactivity | Not Studied |
| How does it interact with material surfaces? | Quantum Mechanics/Molecular Mechanics (QM/MM) | Design of functionalized materials | Not Studied |
This table outlines potential future research and does not reflect completed or published work on NIPS HCL.
Q & A
Q. What is the Non-Solvent Induced Phase Separation (NIPS) method, and what are its primary applications in materials science?
The NIPS method is a membrane fabrication technique where a polymer solution is immersed in a non-solvent coagulation bath, inducing phase separation to form porous structures. It is widely used to create polymeric membranes for applications like water filtration, gas separation, and biomedical devices. Critical parameters include polymer concentration, additive selection (e.g., PEG), and coagulation bath composition, which collectively influence porosity, mechanical strength, and morphology .
Q. What key experimental parameters must researchers control in NIPS-based membrane fabrication?
Three primary parameters govern membrane properties in NIPS:
- Polymer concentration : Higher concentrations reduce macrovoid formation but increase dense surface layers.
- Additive concentration (e.g., PEG) : Modifies pore connectivity and suppresses phase separation kinetics.
- Coagulation bath composition : Higher non-solvent content (e.g., water in NMP/water baths) accelerates precipitation, creating asymmetric structures. Systematic optimization of these parameters requires factorial experimental designs to isolate individual and interaction effects .
Advanced Research Questions
Q. How can researchers design experiments to simultaneously optimize porosity and mechanical strength in NIPS-fabricated membranes?
A full factorial Design of Experiments (DoE) is recommended to evaluate parameter interactions. For example, a study testing polymer concentration (15–20 wt%), PEG additive (0–10 wt%), and coagulation bath NMP content (0–20 vol%) revealed:
- Porosity is most influenced by coagulation bath composition (contributing ~50% variance), followed by polymer concentration.
- Mechanical strength depends predominantly on PEG concentration due to its role in modifying polymer chain entanglement. Statistical tools like ANOVA and F-value analysis help rank parameter significance and identify trade-offs between conflicting objectives (e.g., porosity vs. strength) .
Q. What statistical methods resolve contradictions between porosity and mechanical strength trends in NIPS optimization?
Contradictions arise because increased porosity often reduces mechanical strength. Researchers use:
- Response Surface Methodology (RSM) : To model non-linear relationships and identify compromise conditions.
- Pareto optimization : To visualize trade-offs and select parameters that balance both properties. For instance, increasing PEG concentration improves porosity but lowers strength; statistical weighting of these responses guides multi-objective optimization .
Q. How does the National Institute for Physiological Sciences (NIPS) support advanced imaging and collaborative research?
NIPS provides cutting-edge resources for physiological studies, including:
- 7T MRI for whole-body human imaging.
- Electron/laser microscopy for subcellular analysis.
- Transgenic animal models for genetic studies. Researchers can access these facilities through collaborative projects, internships, or the NIPS Training Course. The institute prioritizes interdisciplinary partnerships, offering workshops and shared protocols to standardize experimental workflows .
Q. What experimental frameworks are recommended for validating NIPS membrane performance under real-world conditions?
Beyond basic characterization (SEM, porosity measurements), advanced validation includes:
- Long-term stability tests : Expose membranes to operational stressors (e.g., pH extremes, mechanical fatigue).
- Cross-flow filtration assays : Simulate industrial or biomedical filtration scenarios.
- Machine learning-driven predictive modeling : Correlate fabrication parameters with performance metrics to accelerate iterative design .
Methodological Guidelines
- For NIPS membrane studies : Always include a detailed Materials and Methods section with raw data (e.g., SEM images, stress-strain curves) in supplementary files. Use standardized protocols for porosity calculations (e.g., gravimetric method) to ensure reproducibility .
- For collaborative projects at NIPS : Proposals should align with the institute’s missions in physiological sciences. Include a data-sharing plan and justify the need for specialized equipment (e.g., viral vector resources) in the experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
